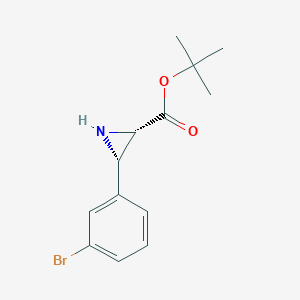

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate

Description

trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate (CAS: 1980008-30-7, molecular formula: C₁₃H₁₆BrNO₂) is a brominated aziridine derivative characterized by a meta-substituted bromophenyl group on the aziridine ring and a tert-butyl ester moiety. This compound, with a molecular weight of 298.18 g/mol, is synthesized as a key intermediate in pharmaceutical and organic chemistry due to the reactivity of the strained aziridine ring and the electron-withdrawing bromine substituent . It is typically obtained as a colorless oil with 95% purity and is utilized in the synthesis of nitrogen-containing heterocycles, such as indole alkaloids and cytotoxic agents .

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQXUJINCDLMHK-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halogenated precursor under basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the aziridine intermediate.

Addition of the Tert-butyl Group: The tert-butyl group is often introduced through esterification or alkylation reactions using tert-butyl alcohol or tert-butyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the opening of the aziridine ring and formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, moderate temperatures.

Major Products:

Oxidation: Oxaziridines, hydroxylated derivatives.

Reduction: Amines, ring-opened products.

Substitution: Substituted aziridines, various functionalized derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for studying biological processes and developing diagnostic tools.

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine:

Antimicrobial Agents: Explored for its antimicrobial properties, particularly against resistant bacterial strains.

Cancer Research: Studied for its potential anticancer activity through the inhibition of specific molecular targets.

Industry:

Material Science: Used in the development of advanced materials, including polymers and coatings with unique properties.

Agriculture: Investigated for its potential use in the synthesis of agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in targeted cells.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Methoxy Groups

The 3-bromophenyl substituent distinguishes this compound from analogs like trans-tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS: 139731-94-5, C₁₄H₁₉NO₃). Key differences include:

- Electronic Effects : The bromine atom is electron-withdrawing, enhancing the electrophilicity of the aziridine ring, whereas the methoxy group is electron-donating, reducing ring strain reactivity.

- Biological Activity : Brominated derivatives (e.g., 3-bromophenyl in ) exhibit cytotoxic properties, while methoxy-substituted analogs may prioritize stability in synthetic pathways .

| Property | 3-Bromophenyl Derivative (Target) | 4-Methoxyphenyl Derivative |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrNO₂ | C₁₄H₁₉NO₃ |

| Molecular Weight (g/mol) | 298.18 | 249.31 |

| Substituent Effect | Electron-withdrawing | Electron-donating |

| Key Applications | Cytotoxic intermediates | Stable synthetic intermediates |

Positional Isomerism: Meta vs. Para Substitution

The 3-bromophenyl (meta) derivative is compared to its 4-bromophenyl (para) isomer (CAS: 1431365-04-6, C₁₃H₁₆BrNO₂):

- Spectral Data : NMR shifts differ significantly; for example, the meta-bromo phenyl group induces distinct aromatic proton splitting patterns compared to para-substituted analogs .

| Property | 3-Bromophenyl (Meta) | 4-Bromophenyl (Para) |

|---|---|---|

| CAS Number | 1980008-30-7 | 1431365-04-6 |

| Purity | 95% | 95% |

| Steric Environment | Asymmetric | Symmetric |

| Reactivity | Moderate | Higher (para-directing) |

Stereochemical Considerations

Trans isomers generally exhibit:

Physical and Chemical Properties

- Solubility : Brominated derivatives are less polar than methoxy-substituted analogs, affecting solubility in organic solvents.

- Spectroscopic Data: HRFABMS: The target compound (C₁₃H₁₆BrNO₂) matches theoretical m/z 298.18, while methoxy analogs (e.g., C₁₄H₁₉NO₃) show m/z 249.31 . IR Spectroscopy: Brominated aziridines exhibit C=O stretches at ~1700 cm⁻¹, similar to methoxy derivatives, but lack O–H stretches present in hydroxyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.